Cas no 82159-09-9 (Epalrestat)

Epalrestat è un inibitore selettivo dell'aldoso reduttasi, utilizzato principalmente nel trattamento delle complicanze diabetiche, in particolare la neuropatia periferica. Questo composto chimico agisce bloccando l'enzima aldoso reduttasi, responsabile della conversione del glucosio in sorbitolo, un processo che, in condizioni di iperglicemia, può portare a danni nervosi. Epalrestat si distingue per la sua capacità di ridurre l'accumulo di sorbitolo nei tessuti nervosi, contribuendo a prevenire il deterioramento delle fibre nervose. La sua selettività enzimatica e il profilo farmacocinetico favorevole lo rendono un'opzione terapeutica efficace con un basso rischio di effetti collaterali sistemici. È particolarmente indicato per pazienti con diabete mellito di tipo 1 e 2.
Epalrestat structure
Epalrestat structure
Nome del prodotto:Epalrestat
Numero CAS:82159-09-9
MF:C15H13NO3S2
MW:319.398621320724
MDL:MFCD00865484
CID:60411
PubChem ID:172089065

Epalrestat Proprietà chimiche e fisiche

Nomi e identificatori

    • epalrestat
    • 3-thiazolidineaceticacid,5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo
    • 5-((1z,2e)-2-methyl-3-phenylpropenylidene)-4-oxo-2-thioxo-3-thiazolidineacet
    • e)-(e
    • (e,e)-2-[5-(2-methyl-3-phenyl-prop-2-enylidene)-4-oxo-2-sulfanylidene-thiazo lidin-3-yl]acetic acid
    • EPALRESTAT(KINEDAK)
    • 2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
    • 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
    • ONO2235
    • (Z,E)-5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic acid
    • (Z,E)-5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxothiazolidine-3-acetic acid
    • 5-[(1Z,2E)-2-methyl-3-phenylpropenylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid
    • Kinedak
    • Epalrestatum
    • Ono 2235
    • Epalrestat [INN]
    • Epalrestatum [Latin]
    • ONO-2
    • ONO 2
    • C15H13NO3S2
    • 5-((1Z,2E)-2-Methyl-3-phenylpropenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic acid
    • 5-((Z,E)-beta-Methylcinnamylidene)-4-oxo-2-thioxo-3-thiazolidineacetic acid
    • 424DV0807X
    • {(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolid
    • (5Z)-5-[(2E)-2-Methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid (ACI)
    • 3-Thiazolidineacetic acid, 5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-, (Z,E)- (ZCI)
    • 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propenylidene]-4-oxo-2-thioxo-, (5Z)- (9CI)
    • 2-[(Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acid
    • Eabeth
    • Sorbistat
    • HY-66009
    • NCGC00164613-12
    • Aldonil
    • SMR000414799
    • UNII-424DV0807X
    • EPALRESTAT [WHO-DD]
    • BCP9000649
    • SW219826-1
    • EPALRESTAT [JAN]
    • 5-[(1Z, 2E)-2-methyl-3-phenylpropenylidene]-4-oxo2-thioxo-3-thiazolidineacetic acid
    • 2-(5-(2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
    • BE164412
    • 3-Thiazolidineacetic acid, 5-(2-methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-, (E,E)-
    • DTXSID1046479
    • 82159-09-9
    • Kinedak (TN)
    • GTPL11371
    • BDBM50049730
    • CHEMBL56337
    • Epalrestat- Bio-X
    • Tanglin
    • MLS000806985
    • BCP0726000053
    • CHEBI:31539
    • AS-13345
    • (5-[(e)-2-methyl-3-phenyl-prop-2-en-(z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid 82159-
    • AB00647195_06
    • Aldorin
    • EPALRESTAT [MI]
    • MFCD00865484
    • Epalrestat (JP17/INN)
    • AKOS000274207
    • 5-((Z,E)-.BETA.-METHYLCINNAMYLIDENE)-4-OXO-2-THIOXO-3-THIAZOLIDINEACETIC ACID
    • {5-[(E)-2-Methyl-3-phenyl-prop-2-en-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid
    • HMS3887A17
    • SCHEMBL49049
    • [5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid
    • 2-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
    • REGID_for_CID_1549120
    • Q5382029
    • CCG-267693
    • s2035
    • NCGC00164613-08
    • HMS2747M09
    • EPALRESTAT [MART.]
    • Ono-2235
    • NCGC00164613-01
    • E0906
    • D01688
    • CHNUOJQWGUIOLD-NFZZJPOKSA-N
    • 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
    • 2-[(5Z)-5-[(E)-3-phenil-2-methylprop-2-enylidene]-4-oxo-2-thioxo-3-thiazolidinyl]acetic acid
    • DB15293
    • {(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
    • STK337187
    • Epalrestat (JP18/INN)
    • SBI-0653900.0001
    • BRD-K98054437-001-11-5
    • BRD-K98054437-001-08-1
    • BRD-K98054437-001-09-9
    • BBL029067
    • Epalrestat
    • MDL: MFCD00865484
    • Inchi: 1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-
    • Chiave InChI: CHNUOJQWGUIOLD-NFZZJPOKSA-N
    • Sorrisi: C(=C1/SC(=S)N(CC(=O)O)C/1=O)/C(/C)=C/C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 319.033686g/mol
  • Carica superficiale: 0
  • XLogP3: 3.8
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 4
  • Massa monoisotopica: 319.033686g/mol
  • Massa monoisotopica: 319.033686g/mol
  • Superficie polare topologica: 115Ų
  • Conta atomi pesanti: 21
  • Complessità: 519
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: Light-red to Brown Solid
  • Densità: 1.4±0.1 g/cm3
  • Punto di fusione: 222.0 to 226.0 deg-C
  • Punto di ebollizione: 516.8°C at 760 mmHg
  • Punto di infiammabilità: 266.4±32.9 °C
  • Indice di rifrazione: 1.705
  • Solubilità: DMSO: soluble5mg/mL, clear (warmed)
  • PSA: 115.00000
  • LogP: 2.85660
  • Merck: 3605
  • Pressione di vapore: 0.0±1.4 mmHg at 25°C
  • Solubilità: È solubile in tetraidrofurano, più solubile in dimetilformammide, meno solubile in metanolo, etanolo, acetato di etile o acetone, meno solubile in cloroformio o etere e quasi insolubile in acqua.

Epalrestat Informazioni sulla sicurezza

Epalrestat Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A245255-5g
2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
82159-09-9 95%
5g
$55.0 2025-03-07
TRC
E565300-500mg
Epalrestat
82159-09-9
500mg
$792.00 2023-05-18
Ambeed
A245255-250mg
2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
82159-09-9 95%
250mg
$12.0 2025-03-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1458-100 mg
Epalrestat
82159-09-9 99.20%
100MG
¥1407.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1458-200 mg
Epalrestat
82159-09-9 99.20%
200mg
¥2702.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1458-25 mg
Epalrestat
82159-09-9 99.20%
25mg
¥810.00 2022-04-26
Chemenu
CM255162-100g
2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
82159-09-9 95%
100g
$500 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E856247-5g
Epalrestat
82159-09-9 95%
5g
¥294.00 2022-01-10
FUJIFILM
054-07703-5G
Epalrestat
82159-09-9
5g
JPY 28600 2023-09-15
TRC
E565300-25mg
Epalrestat
82159-09-9
25mg
$125.00 2023-05-18

Epalrestat Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  8 min, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Development of efficient manufacturing process for active pharmaceutical ingredient epalrestat and its derivatives in continuous flow synthesis
Naramsetti, Kiran Kumar ; et al, Asian Journal of Chemistry, 2023, 35(1), 233-238

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium acetate
Riferimento
Development of epalrestat (Kinedak), aldose reductase inhibitor
Kawamura, Masanori; et al, Yuki Gosei Kagaku Kyokaishi, 1997, 55(7), 651-657

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Ammonia Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium ethoxide Solvents: Acetic acid
Riferimento
Study on synthetic technology of epalrestat
Li, Yuezhen; et al, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(3), 165-167

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 0 °C; 2 h, < 0 °C; 4 h, < 0 °C; 2 h, 25 - 30 °C
2.1 Reagents: Ammonia Solvents: Ethanol ,  Water ;  rt; heated; 4 h, reflux; cooled
Riferimento
Improved method for synthesis of epalrestat
Sheng, Rong; et al, Zhejiang Daxue Xuebao, 2003, 32(4), 356-358

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  heated; 5 °C
1.2 Solvents: Ethanol ;  5 °C; 1 h, 5 °C
1.3 3 h
1.4 Reagents: Hydrochloric acid Solvents: Water ;  heated; 20 min, reflux
2.1 Reagents: Ammonia Solvents: Ethanol ,  Water ;  rt; heated; 4 h, reflux; cooled
Riferimento
Improved method for synthesis of epalrestat
Sheng, Rong; et al, Zhejiang Daxue Xuebao, 2003, 32(4), 356-358

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol
2.1 Reagents: Sodium ethoxide Solvents: Acetic acid
Riferimento
Study on synthetic technology of epalrestat
Li, Yuezhen; et al, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(3), 165-167

Epalrestat Raw materials

Epalrestat Preparation Products

Epalrestat Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
(CAS:82159-09-9)Epalrestat
JH007
Purezza:99.00%
Quantità:25kg
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:82159-09-9)Epalrestat
sfd14272
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta